C10 Bisphosphonate Exhibits Sub-Nanomolar Potency Against aSMase, Outperforming Zoledronic Acid by 250-Fold
C10 Bisphosphonate (ARC39) demonstrates a remarkably potent inhibition of acid sphingomyelinase (aSMase) with an IC50 of 20 nM (0.02 µM) [1]. This is a 250-fold improvement in potency compared to the clinically used bisphosphonate zoledronic acid, which inhibits aSMase with an IC50 of 5 µM . This substantial potency difference is critical for achieving near-complete enzyme inhibition in cellular and in vivo models at lower, less toxic concentrations.
| Evidence Dimension | aSMase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (0.02 µM) |
| Comparator Or Baseline | Zoledronic Acid: 5 µM |
| Quantified Difference | 250-fold more potent (C10 Bisphosphonate vs. Zoledronic Acid) |
| Conditions | In vitro enzyme inhibition assays; sources report data from independent studies. |
Why This Matters
For procurement, this data indicates that C10 Bisphosphonate is the superior choice for experiments demanding robust aSMase inhibition, potentially requiring significantly lower compound quantities and minimizing off-target effects associated with higher doses.
- [1] Naser E, Kadow S, Schumacher F, et al. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro. J Lipid Res. 2020;61(6):896-910. View Source
